

An In-depth Technical Guide to the Chemical Properties of Hydrocotarnine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Hydrocotarnine**, a tetrahydroisoquinoline alkaloid. The document details its physicochemical characteristics, spectroscopic profile, chemical reactivity, and biological activity, with a focus on its interaction with opioid receptors. Experimental methodologies for its synthesis and analysis are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of isoquinoline alkaloids and related compounds.

Physicochemical Properties

Hydrocotarnine, with the IUPAC name 4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinoline, is a derivative of the opium alkaloid narcotine.[3] Its core structure consists of a tetrahydroisoquinoline ring system with methoxy and methylenedioxy substituents.

Table 1: Physicochemical Properties of Hydrocotarnine



Property	Value	Source(s)
Molecular Formula	C12H15NO3	[1][4][5]
Molecular Weight	221.25 g/mol	[1][4][5]
CAS Number	550-10-7	[1][4][5]
Melting Point	56 °C	[3][4]
Boiling Point	182-183 °C at 15 Torr	[4]
Appearance	Solid, plates from petroleum ether (hemihydrate)	[1][3]
Solubility	Soluble in water and ethanol; slightly soluble in ether. Almost insoluble in alkaline solutions. Soluble in acetone, chloroform, and benzene.	[2][3]
рКа	Data not available	

Spectroscopic Properties

The structural elucidation and characterization of **Hydrocotarnine** are primarily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon and hydrogen framework of **Hydrocotarnine**.

• ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of **Hydrocotarnine** in CDCl₃ has been reported.[6] While the full dataset is not publicly available, the expected chemical shifts can be predicted based on its structure. The aromatic carbons would appear in the downfield region (100-150 ppm), the methoxy carbon around 55-60 ppm, the methylenedioxy carbon around 100 ppm, and the aliphatic carbons of the tetrahydroisoquinoline ring in the upfield region (20-60 ppm).



• ¹H NMR Spectroscopy: The ¹H NMR spectrum would provide detailed information about the proton environments. The aromatic protons would resonate in the 6-7 ppm region. The methoxy protons would appear as a singlet around 3.8 ppm, and the methylenedioxy protons as a singlet around 5.9 ppm. The N-methyl protons would be a singlet around 2.4 ppm, and the aliphatic protons of the tetrahydroisoquinoline ring would show complex splitting patterns in the 2.5-3.5 ppm range.

Experimental Protocol: NMR Spectroscopy A general protocol for obtaining NMR spectra of **Hydrocotarnine** would involve:

- Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transferring the solution to an NMR tube.
- Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Processing the data to obtain the chemical shifts, coupling constants, and integration values for signal assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Hydrocotarnine**, aiding in its identification and structural confirmation.

- Electron Ionization (EI-MS): The mass spectrum of **Hydrocotarnine** would show a molecular ion peak (M+) at m/z 221. The fragmentation pattern is expected to involve the cleavage of the tetrahydroisoquinoline ring, leading to characteristic fragment ions.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of Hydrocotarnine
 has been reported, indicating its suitability for this analytical technique.[1]

Experimental Protocol: GC-MS Analysis

• A solution of **Hydrocotarnine** in a suitable solvent (e.g., methanol) is prepared.



- The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- The compound is separated from other components based on its volatility and interaction with the stationary phase.
- The eluted compound is then introduced into the mass spectrometer for ionization and detection, providing a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **Hydrocotarnine** molecule.

• Characteristic Absorptions: The IR spectrum of **Hydrocotarnine** is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), C-O stretching of the methoxy and methylenedioxy groups (around 1000-1300 cm⁻¹), and C-N stretching of the tertiary amine (around 1000-1200 cm⁻¹).

Experimental Protocol: IR Spectroscopy

- A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
- Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and placed between salt plates.
- The IR spectrum is recorded using an FTIR spectrometer.

Chemical Reactivity and Synthesis

Hydrocotarnine exhibits reactivity characteristic of a tetrahydroisoquinoline alkaloid.

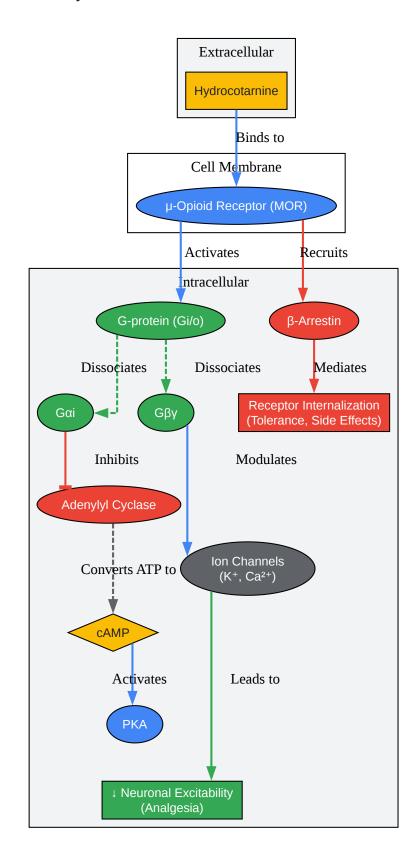
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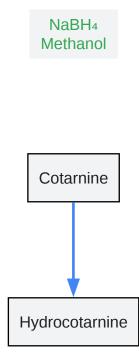
Hydrocotarnine is reported to be stable under normal conditions. However, it may undergo degradation at extreme pH and temperature.[2]



Synthesis

Hydrocotarnine can be synthesized by the reduction of cotarnine.







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